molecular formula C23H23N5O2 B2506646 2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide CAS No. 895001-72-6

2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide

Cat. No. B2506646
CAS RN: 895001-72-6
M. Wt: 401.47
InChI Key: MOGBLXMYGWIJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide” is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been synthesized and evaluated for their anticancer activity against various human tumor cell lines .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is characterized by a pyrazole ring fused with a pyrimidine ring. This structure is a part of the larger class of aza-indolizines, which are aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .

Scientific Research Applications

a. Kinase Inhibitors: The pyrazolo[3,4-d]pyrimidine moiety in this compound may serve as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can lead to targeted therapies for diseases like cancer and inflammatory disorders.

b. Anti-Inflammatory Agents: Given its phenylacetamide group, this compound could exhibit anti-inflammatory properties. Researchers explore its potential as a nonsteroidal anti-inflammatory drug (NSAID) or as a modulator of immune responses.

c. Anticancer Compounds: The pyrazolo[3,4-d]pyrimidine core has been associated with antiproliferative effects. Scientists investigate whether this compound can selectively inhibit cancer cell growth or interfere with tumor-specific pathways.

Materials Science and Nanotechnology

The compound’s properties extend to materials science and nanotechnology:

a. Organic Semiconductors: Researchers explore its use as an organic semiconductor material. The electron-rich pyrazolo[3,4-d]pyrimidine core could enhance charge transport properties.

b. Nanoparticles and Surface Modification: Functionalizing nanoparticles or surfaces with this compound could lead to novel materials with tailored properties. Its phenylacetamide group may facilitate binding to specific surfaces.

Mechanism of Action

The mechanism of action of pyrazolo[3,4-d]pyrimidines is often related to their anticancer activity. For instance, one compound showed prominent anticancer activity and inhibited EGFR and ErbB2 kinases at the sub-micromolar level. This dual inhibition caused induction of apoptosis, which was confirmed by a significant increase in the level of active caspase-3 .

properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-16-8-9-20(17(2)12-16)28-22-19(13-26-28)23(30)27(15-25-22)14-21(29)24-11-10-18-6-4-3-5-7-18/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGBLXMYGWIJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide

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